molecular formula C6H5Cl2N B1322306 2,5-Dichloro-4-methylpyridine CAS No. 886365-00-0

2,5-Dichloro-4-methylpyridine

Cat. No.: B1322306
CAS No.: 886365-00-0
M. Wt: 162.01 g/mol
InChI Key: KGQACOJSDXKHTB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylpyridine is an organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds as follows:

C6H7N+2Cl2C6H5Cl2N+2HCl\text{C}_6\text{H}_7\text{N} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{Cl}_2\text{N} + 2\text{HCl} C6​H7​N+2Cl2​→C6​H5​Cl2​N+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The chlorination reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include 2,5-dichloro-4-formylpyridine or 2,5-dichloro-4-carboxypyridine.

    Reduction: Products include partially or fully dechlorinated pyridines.

Scientific Research Applications

2,5-Dichloro-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Lacks the methyl group at the 4th position.

    4-Methylpyridine: Lacks the chlorine atoms at the 2nd and 5th positions.

    2,4-Dichloro-5-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2,5-Dichloro-4-methylpyridine is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQACOJSDXKHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622350
Record name 2,5-Dichloro-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-00-0
Record name 2,5-Dichloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-methylpyridine
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